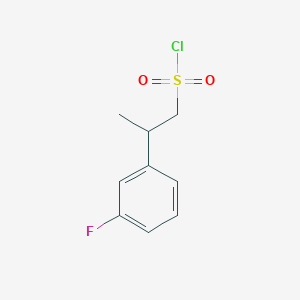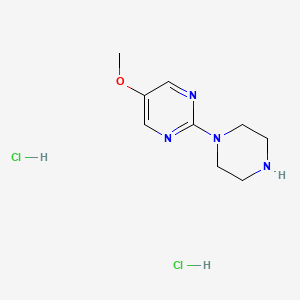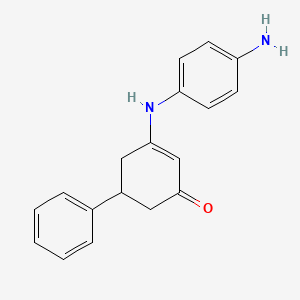![molecular formula C23H20N4O4S B2406239 N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide CAS No. 714923-83-8](/img/structure/B2406239.png)
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide” is a compound that combines sulfonamide and benzodioxane fragments in its structure . It’s part of a series of biologically active compounds known as sulfa drugs or sulfonamides . These compounds are known for their exceptional bioactivities against numerous infections and bacterial strains .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The structures of all synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .Physical And Chemical Properties Analysis
The molecular formula of the compound is C22H26N2O4S and its molecular weight is 414.5 g/mol.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- Sulfonamide derivatives, including those structurally related to N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide, have been explored for their anticancer properties. For instance, compounds synthesized by reacting cyanophenyl dimethyl formamidine with different 4-amino-N-(phenyl)benzenesulfonamides showed potent anticancer activity against breast cancer cell lines (Kumar et al., 2019) (Kumar et al., 2019).
- Additionally, various sulfonamide derivatives have been synthesized to exhibit pro-apoptotic effects in cancer cells by activating specific cellular pathways such as p38/ERK phosphorylation (Cumaoğlu et al., 2015) (Cumaoğlu et al., 2015).
Neuroprotective Properties
- Some analogs have demonstrated neuroprotective properties. For example, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline, a relative compound, has shown efficacy in protecting against global ischemia when administered after an ischemic challenge (Sheardown et al., 1990) (Sheardown et al., 1990).
Antibacterial and Antifungal Properties
- Sulfonamide derivatives, including those structurally related to the queried compound, have been investigated for their antibacterial and antifungal activities. Studies show that certain synthesized molecules exhibit potent inhibitory action against bacterial biofilms and display mild cytotoxicity (Abbasi et al., 2020) (Abbasi et al., 2020).
Potential in Alzheimer’s Disease Treatment
- Compounds combining 4-amino-2,3-polymethylene-quinoline and p-tolylsulfonamide were synthesized as potential drugs for Alzheimer’s disease. These compounds showed potent inhibitory effects on enzymes relevant to Alzheimer's, indicating their potential in treating neuropsychiatric and neurological disorders (Makhaeva et al., 2020) (Makhaeva et al., 2020).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of this compound are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the regulation of the neurotransmitter acetylcholine, playing a crucial role in neural signal transmission. Lipoxygenase enzymes are involved in the metabolism of arachidonic acid, a key player in inflammation and immune responses.
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to alterations in the biochemical processes they regulate. For cholinesterases, this results in an increase in acetylcholine levels, affecting neural signal transmission. For lipoxygenase enzymes, the inhibition can disrupt the production of certain inflammatory mediators.
Biochemical Pathways
The inhibition of cholinesterases impacts the cholinergic pathway, which plays a key role in memory, learning, and muscle activation. The disruption of lipoxygenase activity affects the arachidonic acid pathway, altering the production of leukotrienes, which are involved in inflammatory responses .
Result of Action
The inhibition of cholinesterases can lead to enhanced neural signaling due to increased acetylcholine levels, which may have implications in conditions like Alzheimer’s disease . The disruption of lipoxygenase activity can lead to altered inflammatory responses, potentially reducing inflammation .
Eigenschaften
IUPAC Name |
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-15-5-4-6-17(13-15)32(28,29)27-23-22(25-18-7-2-3-8-19(18)26-23)24-16-9-10-20-21(14-16)31-12-11-30-20/h2-10,13-14H,11-12H2,1H3,(H,24,25)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKMRLOWBYXDGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B2406156.png)
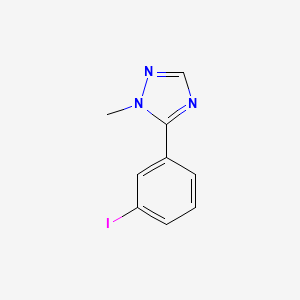
![N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2406158.png)
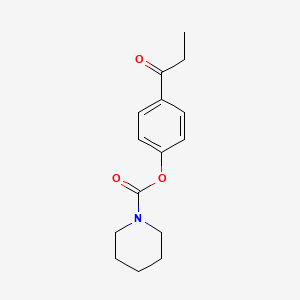

![5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole](/img/structure/B2406163.png)
![7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2406164.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide](/img/structure/B2406166.png)

![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4S,6Ar,6bS,8aS,12aS,14bR)-4-formyl-2-hydroxy-4,6a,6b,14b-tetramethyl-11-methylidene-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2406169.png)
